molecular formula C12H17NO4S B14580019 2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate CAS No. 61697-34-5

2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate

Cat. No.: B14580019
CAS No.: 61697-34-5
M. Wt: 271.33 g/mol
InChI Key: NBIQKNUXSZVLFS-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate is an organic compound with a complex structure that includes a phenyl group, a methyl group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate typically involves multiple steps. One common method includes the reaction of methyl phenyl ketone with a sulfonating agent such as propane-2-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A related compound with a phenyl group and a ketone functional group.

    Methyl phenyl ketone: Another similar compound with a simpler structure.

    Propane-2-sulfonic acid: Shares the sulfonate group with the target compound.

Uniqueness

2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

61697-34-5

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] propane-2-sulfonate

InChI

InChI=1S/C12H17NO4S/c1-10(2)18(15,16)17-9-12(14)13(3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3

InChI Key

NBIQKNUXSZVLFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)OCC(=O)N(C)C1=CC=CC=C1

Origin of Product

United States

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